molecular formula C20H15F2N3O2S B2558368 2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-99-3

2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2558368
CAS RN: 941967-99-3
M. Wt: 399.42
InChI Key: FVOSGHYXHMMZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15F2N3O2S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Insulin Sensitivity and Hyperlipidemia Management

This compound has been studied for its potential to ameliorate insulin sensitivity and manage hyperlipidemia. It has shown promising results in improving the lipid profile and enhancing insulin sensitivity in animal models, particularly in the context of Type 2 Diabetes Mellitus (T2DM). The compound’s anti-inflammatory and antioxidant properties contribute to its therapeutic effects .

Detection of Primary Aromatic Amines

The structural analogs of this compound, particularly those with a thiadiazole base, have been utilized in the development of nanosheets for the detection of primary aromatic amines (PAAs). These PAAs are persistent organic pollutants posing health risks. The compound’s electron-deficient units aid in the selective and sensitive detection of PAAs through fluorescence quenching .

Antitubercular Activity

Derivatives of the compound have been synthesized and evaluated for their antitubercular activity. Some derivatives have displayed significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, without acute cellular toxicity. This suggests potential applications in developing new antitubercular drugs .

Anti-Diabetic Effects

The compound has been associated with protective effects against hyperglycemia. It has demonstrated pharmacological effects on hyperglycemia, glucose intolerance, and insulin resistance in diabetic models. This is attributed to its antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of diabetes .

Oxidative Stress Reduction

Due to its antioxidant properties, the compound has been shown to attenuate oxidative stress markers. This includes increasing levels of glutathione, catalase, and superoxide dismutase, while reducing malondialdehyde levels. These effects are crucial in protecting against oxidative stress-related diseases .

Hepatic and Renal Protection

The compound has shown pharmacological effects against hepatic and renal injury markers. It helps in restoring the levels of alanine transaminase, aspartate transaminase, blood urea nitrogen, creatinine, and uric acid. Histopathological studies support its protective role against hepatic injury, suggesting its use in liver and kidney-related conditions .

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c21-12-6-4-11(5-7-12)18(26)25-20-24-17-15(8-9-16(17)28-20)19(27)23-14-3-1-2-13(22)10-14/h1-7,10,15H,8-9H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOSGHYXHMMZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NC3=CC(=CC=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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